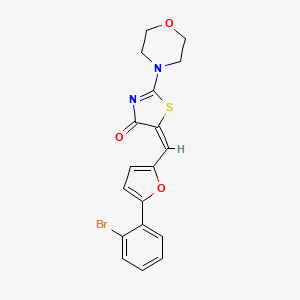![molecular formula C16H18IN3O2S B2993618 1-(4-{[2-(4-Iodophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone CAS No. 866020-50-0](/img/structure/B2993618.png)
1-(4-{[2-(4-Iodophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-{[2-(4-Iodophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone is a synthetic organic compound known for its unique molecular structure and potential applications in various scientific fields. The presence of iodine, thiazole, and piperazine moieties in its structure imparts distinct chemical and biological properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[2-(4-Iodophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone typically involves the following steps:
Formation of the Thiazole Ring: : The synthesis begins with the formation of the thiazole ring, which is achieved by reacting a thioamide with an α-haloketone under acidic conditions.
Introduction of the Iodophenoxy Group: : The thiazole intermediate is then reacted with 4-iodophenol in the presence of a base to introduce the iodophenoxy group.
Formation of the Piperazine Derivative: : This intermediate is then reacted with piperazine to form the piperazine derivative.
Final Acylation Step: : The final step involves the acylation of the piperazine derivative with an appropriate acylating agent, typically under basic conditions, to yield the target compound.
Industrial Production Methods
On an industrial scale, these synthetic steps are often optimized for yield and efficiency. Catalysts and high-throughput techniques may be employed to facilitate the reactions. Purification methods such as crystallization and chromatography are utilized to obtain the final pure product.
化学反応の分析
Types of Reactions
1-(4-{[2-(4-Iodophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone can undergo various types of chemical reactions, including:
Oxidation: : In the presence of oxidizing agents, the compound may form corresponding oxidized products.
Reduction: : Reducing agents may convert certain functional groups into reduced forms.
Substitution Reactions: : The iodophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Halide exchange reactions can occur with reagents like sodium iodide.
Major Products Formed
The products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield thiazole N-oxides, while reduction may lead to amine derivatives.
科学的研究の応用
Chemistry
In chemistry, 1-(4-{[2-(4-Iodophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone is studied for its potential as a building block for more complex organic molecules. Its unique structure makes it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, the compound is of interest due to its potential interactions with biological macromolecules. It may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine
In medicine, research is ongoing to explore the compound's potential therapeutic applications. Its structure suggests it could be developed as a pharmaceutical agent, particularly in areas like oncology and neurology.
Industry
Industrially, the compound's stability and reactivity make it useful in material science applications, such as the development of new polymers and coatings.
作用機序
Molecular Targets and Pathways
The mechanism of action of 1-(4-{[2-(4-Iodophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. Its iodophenoxy moiety can bind to active sites, potentially inhibiting or modifying the function of these targets. The piperazine and thiazole rings contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-(4-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone
1-(4-{[2-(4-Chlorophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone
Uniqueness
Compared to its analogs, the iodine-substituted compound is unique due to the heavy atom effect, which can influence its physical properties and biological activity. Iodine can enhance the compound's reactivity and binding interactions, making it distinct from its bromine and chlorine counterparts.
Feel free to let me know if there's more specific information you'd like!
特性
IUPAC Name |
1-[4-[[2-(4-iodophenoxy)-1,3-thiazol-5-yl]methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18IN3O2S/c1-12(21)20-8-6-19(7-9-20)11-15-10-18-16(23-15)22-14-4-2-13(17)3-5-14/h2-5,10H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTVIMQPWHGERZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CN=C(S2)OC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18IN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]-2-fluoroacetic acid](/img/structure/B2993537.png)
![9-(2,5-Difluorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2993539.png)
![N-[(S)-(2,3,4,5,6-pentafluorophenoxy)phenoxyphosphinyl]-L-Alanine 2-ethylbutyl ester](/img/structure/B2993540.png)


![Methyl 3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2993547.png)
![N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2993549.png)


![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2993554.png)

![6-chloro-N2-{[4-(trifluoromethyl)phenyl]methyl}pyridine-2,5-dicarboxamide](/img/structure/B2993556.png)

